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Compound of Interest

Compound Name: AM-7209

Cat. No.: B8407871 Get Quote

This technical guide provides an in-depth overview of AM-7209, a potent and selective inhibitor

of the MDM2-p53 protein-protein interaction. Developed as a promising candidate for cancer

therapy, AM-7209's mechanism of action involves the reactivation of the p53 tumor suppressor

pathway. This document is intended for researchers, scientists, and professionals in the field of

drug development, offering detailed information on its molecular characteristics, biological

activity, and the experimental methodologies used for its evaluation.

Core Molecular Features
AM-7209 is a piperidinone derivative that was discovered through structure-based rational drug

design. It is a modification of the earlier compound AMG 232, where a carboxylic acid group

was replaced with a 4-amidobenzoic acid moiety, leading to improved potency and

pharmacokinetic properties.[1]

Molecular Formula: C33H36Cl2FN3O4

Molecular Structure:

AM-7209 Molecular Structure

Quantitative Biological Activity
AM-7209 exhibits high potency in inhibiting the MDM2-p53 interaction and demonstrates

significant anti-proliferative activity in cancer cell lines with wild-type p53. The following tables

summarize the key quantitative data reported for this compound.
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Parameter Value Assay Conditions

K D 38 pM

Isothermal Titration

Calorimetry (ITC) competition

assay

IC 50 1.6 nM
SJSA-1 EdU incorporation

assay

Table 1: In Vitro Potency of AM-7209[1]

Xenograft Model Dose and Schedule Efficacy (ED 50 )

SJSA-1 (osteosarcoma) Once daily (QD) oral gavage 2.6 mg/kg

HCT-116 (colorectal

carcinoma)
Once daily (QD) oral gavage 10 mg/kg

Table 2: In Vivo Antitumor Activity of AM-7209[1]

Signaling Pathway
AM-7209 functions by disrupting the interaction between MDM2 and the tumor suppressor

protein p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for

proteasomal degradation, thus keeping its levels low. In cancer cells with wild-type p53, MDM2

is often overexpressed, leading to excessive p53 destruction and allowing cancer cells to

evade apoptosis. By binding to the p53-binding pocket of MDM2, AM-7209 prevents this

interaction, leading to the stabilization and accumulation of p53. This, in turn, activates

downstream p53 target genes involved in cell cycle arrest and apoptosis, ultimately leading to

tumor growth inhibition.
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Seed SJSA-1 cells

Treat with AM-7209 (serial dilution)

Add EdU to media

Fix and permeabilize cells

Click chemistry reaction with fluorescent azide

Counterstain nuclei (e.g., Hoechst)

High-content imaging

Quantify EdU-positive cells

Calculate IC50

 

Inoculate mice with cancer cells

Allow tumors to establish

Randomize mice into groups

Administer AM-7209 (oral, QD)

Measure tumor volume and body weight

Continue treatment for specified duration

Calculate ED50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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